molecular formula C15H25NO4 B563498 α-Hydroxy Metoprolol-d5(Mixture of Diastereomers) CAS No. 1189934-03-9

α-Hydroxy Metoprolol-d5(Mixture of Diastereomers)

Cat. No.: B563498
CAS No.: 1189934-03-9
M. Wt: 288.399
InChI Key: OFRYBPCSEMMZHR-GFFAQJKJSA-N
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Description

α-Hydroxy Metoprolol-d5 (Mixture of Diastereomers): is a labeled metabolite of Metoprolol, a beta-adrenergic receptor blocker commonly used in the treatment of cardiovascular diseases. This compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of α-Hydroxy Metoprolol-d5 involves the incorporation of deuterium atoms into the Metoprolol molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of α-Hydroxy Metoprolol-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: α-Hydroxy Metoprolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of α-Hydroxy Metoprolol-d5 .

Scientific Research Applications

Chemistry: In chemistry, α-Hydroxy Metoprolol-d5 is used as a reference standard for the study of Metoprolol metabolism and its isotopic effects. It helps in understanding the metabolic pathways and the role of deuterium in altering the pharmacokinetics of the drug .

Biology: In biological research, this compound is used to study the interaction of Metoprolol with beta-adrenergic receptors. It aids in elucidating the binding mechanisms and the effects of isotopic labeling on receptor affinity .

Medicine: In medical research, α-Hydroxy Metoprolol-d5 is used to investigate the pharmacodynamics and pharmacokinetics of Metoprolol. It helps in understanding the drug’s behavior in the body and its therapeutic effects .

Industry: In the pharmaceutical industry, this compound is used in the development of new beta-blockers and in quality control processes to ensure the consistency and efficacy of Metoprolol formulations .

Mechanism of Action

α-Hydroxy Metoprolol-d5 exerts its effects by selectively inhibiting beta-adrenergic receptors. This inhibition leads to a decrease in heart rate and blood pressure, making it effective in the treatment of cardiovascular diseases. The deuterium atoms in the compound enhance its stability and alter its metabolic profile, providing insights into the role of isotopic labeling in drug action .

Comparison with Similar Compounds

Uniqueness: α-Hydroxy Metoprolol-d5 is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This uniqueness makes it a valuable tool in understanding the pharmacokinetics and pharmacodynamics of Metoprolol .

Properties

CAS No.

1189934-03-9

Molecular Formula

C15H25NO4

Molecular Weight

288.399

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C15H25NO4/c1-11(2)16-8-13(17)9-20-14-6-4-12(5-7-14)15(18)10-19-3/h4-7,11,13,15-18H,8-10H2,1-3H3/i8D2,9D2,13D

InChI Key

OFRYBPCSEMMZHR-GFFAQJKJSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)C(COC)O)O

Synonyms

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-α-(methoxymethyl)-benzenemethan-_x000B_ol-d5;  H 119/66-d5;  α-Hydroxymetoprolol-d5; 

Origin of Product

United States

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